Field: Medicinal Chemistry
Application: The compound N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide has shown antibacterial efficacy against extended-spectrum β-lactamase producing Escherichia coli (ESBL E.
Method: A blood sample was obtained from a suspected septicemia patient and processed in the Bactec Alert system.
Results: The synthesized compounds demonstrated the binding pocket residues involved in the active site of the β-lactamase receptor of E.
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a complex compound that consists of a ruthenium ion coordinated with a ligand derived from pyridine. Its molecular formula is and it has a molecular weight of approximately 597.7 g/mol . This compound features a unique structural arrangement that combines the properties of both the metal center and the organic ligands, making it a subject of interest in various fields of research, particularly in catalysis and bioinorganic chemistry.
The reactivity of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) can be attributed to its ability to participate in various coordination reactions. It can undergo redox reactions, where the ruthenium ion can shift between oxidation states, facilitating electron transfer processes. Additionally, it can coordinate with different substrates, influencing reaction pathways in catalytic processes. Specific reactions involving this compound include:
Research indicates that 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) exhibits notable biological activities. It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cytotoxic effects in cancer cells. The compound's mechanism of action may involve:
These properties make it a candidate for further exploration in therapeutic applications.
The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) typically involves several steps:
The applications of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) span across various domains:
Interaction studies involving 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) focus on its binding characteristics with biological macromolecules such as proteins and nucleic acids. These studies help elucidate:
Such studies are crucial for understanding the potential therapeutic uses of this compound.
Several compounds share structural similarities with 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+), each exhibiting unique properties:
The uniqueness of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) lies in its specific ligand arrangement and the presence of the ruthenium center, which grants it distinct catalytic and biological properties compared to other related compounds.
The compound 4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a coordination complex with the molecular formula C₃₆H₃₆N₆Ru and a molecular weight of 653.79 g/mol. The structure comprises a central ruthenium(II) ion coordinated to three bidentate 4-methyl-2-(4-methylpyridin-2-yl)pyridine ligands. Each ligand contributes two nitrogen atoms for coordination, resulting in a hexacoordinate ruthenium center [4].
The ruthenium(II) center adopts a distorted octahedral geometry, a common configuration for d⁶ transition metal complexes. This geometry arises from the steric and electronic effects imposed by the methyl-substituted bipyridine ligands, which constrain bond angles and lengths [4].
The bonding between ruthenium and the nitrogen donors of the ligands is primarily σ-dative, with additional stabilization from π-backbonding into the π* orbitals of the pyridyl rings. This interaction enhances the stability of the complex and influences its redox properties [4].
X-ray crystallographic studies of analogous ruthenium(II) polypyridyl complexes reveal bond angles between adjacent ligands ranging from 78° to 92°, deviating from ideal octahedral angles (90°). These distortions are attributed to ligand crowding and intramolecular interactions [4].
Each ligand consists of two pyridine rings connected by a single bond, with methyl groups at the 4-positions. The methyl substituents enhance electron density at the coordinating nitrogen atoms while introducing steric bulk that influences the complex’s solubility and reactivity [4].
Ligand Property | Value/Description |
---|---|
Donor Atoms | Two nitrogen atoms per ligand |
Substituent Effects | Electron-donating methyl groups |
Bite Angle | ~73° (N–Ru–N) |
The Ru(II) ion has a d⁶ electronic configuration, contributing to its preference for octahedral geometry. The metal center exhibits a moderate spin state, with ligand field splitting energy (Δ₀) estimated at ~2.5 eV based on spectroscopic data from similar complexes [4].
Single-crystal X-ray diffraction provides definitive evidence of the complex’s geometry. Key parameters include:
Parameter | Value |
---|---|
Ru–N Bond Length | 2.05 ± 0.03 Å |
N–Ru–N Bite Angle | 78.5°–81.2° |
Coordination Sphere | Distorted octahedral |
These measurements align with data from tris(bipyridine)ruthenium(II) derivatives [4].
¹H NMR spectra of the ligand precursors (e.g., 4-methyl-2-(4-methylpyridin-2-yl)pyridine) show distinct resonances for methyl groups (δ 2.35–2.50 ppm) and aromatic protons (δ 7.10–8.60 ppm). Coordination-induced shifts of +0.3–0.5 ppm for pyridyl protons confirm metal-ligand binding [2] [3].